![molecular formula C17H15N3O3 B2690650 3-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide CAS No. 896374-20-2](/img/structure/B2690650.png)
3-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
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Overview
Description
Benzamides are a significant class of amide compounds . They have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They exhibit a range of properties including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Synthesis Analysis
Benzamide compounds can be synthesized starting from benzoic acid derivatives and amine derivatives . The products are often purified and analyzed with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of benzamides can be determined using spectroscopic techniques such as 1H NMR and 13C NMR .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions. For example, they can react with organic halides to form new compounds .Scientific Research Applications
Synthesis and Chemical Properties
Research has highlighted the synthesis and chemical properties of compounds related to "3-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide." For instance, a study detailed the synthesis of benzamides and their derivatives, revealing their potential for analgesic and anti-inflammatory properties (Okunrobo & Usifoh, 2006). Another investigation focused on the synthesis of novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, analyzing its structure using X-ray diffraction and DFT calculations to explore its antioxidant properties (Demir et al., 2015).
Interaction with Biological Molecules
Studies on compounds structurally similar to "3-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide" have shown significant interactions with biological molecules. One research effort discovered a new ionizable chromophore of 1,4-bis(alkylamino)benzo[g]phthalazine, which interacts with DNA by intercalation, suggesting potential anticancer activity (Pons et al., 1991). Another study identified high-affinity ligands for the γ-aminobutyric acid-A benzodiazepine receptor, indicating the compound's potential in neuropharmacology (Carling et al., 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-23-12-6-4-5-11(9-12)16(21)18-10-15-13-7-2-3-8-14(13)17(22)20-19-15/h2-9H,10H2,1H3,(H,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRVSNRTZSFBIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide |
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